molecular formula C19H24N4O4S B2871716 methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034469-87-7

methyl (4-(N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2871716
CAS No.: 2034469-87-7
M. Wt: 404.49
InChI Key: MDILXNPYKUNAPB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, the structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . Another study presented the crystal structure of a related compound, which forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the use of catalysts and various reagents .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on heterocyclic compounds based on sulfonamide and carbamate structures has shown that these molecules can be synthesized through various chemical reactions and possess significant antimicrobial activities. For instance, the synthesis of heterocycles with sulfonamide and carbamate functionalities has been explored for potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Carbamate derivatives have been synthesized from different starting materials, showing versatility in chemical reactions and potential applications in medicinal chemistry. For example, carbamate derivatives of coumarin and chromene were prepared through condensation reactions, highlighting the synthetic utility of carbamate groups in constructing complex molecules (Velikorodov & Imasheva, 2008).

Potential for Drug Development

  • The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been targeted for their potential antibacterial properties. This research emphasizes the role of sulfonamides and carbamates in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
  • Another study focused on the synthesis of 1,4-dihydropyridines bearing a carbamate moiety, demonstrating the importance of such structures in pharmaceutical chemistry. The research aimed at expanding the library of compounds with potential pharmacological activities (Habibi, Zolfigol, & Safaee, 2013).

Mechanism of Action

Future Directions

The future directions for research on similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, research could focus on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .

Properties

IUPAC Name

methyl N-[4-[(1-pyridin-3-ylpiperidin-4-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-27-19(24)22-16-4-6-18(7-5-16)28(25,26)21-13-15-8-11-23(12-9-15)17-3-2-10-20-14-17/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDILXNPYKUNAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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